4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid moiety attached to a pentamethylphenyl group via a sulfonylamino linkage. The InChI key for this compound is provided, which can be used to generate a 3D structure for more detailed analysis.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Biological Evaluation
Sulfonic acid analogues of bexarotene, including compounds similar to 4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic acid, have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. These compounds are evaluated for their potential in treating cutaneous T-cell lymphoma (CTCL) with improved biological selectivity and potency compared to existing therapeutics. Modifications to potent RXR agonists can lead to enhanced therapeutic potential with minimal side effects by targeting RXR-dependent receptor pathways more selectively (Heck et al., 2016).
Antimicrobial Activities
Some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized and their antimicrobial activities measured, indicating potential applications in developing new antimicrobial agents. The high yields and characterization of these sulfonamides highlight their significance in medicinal chemistry for combating microbial resistance (Dineshkumar & Thirunarayanan, 2019).
Crystal Structure and Material Properties
The crystal structure, spectroscopic, and thermal properties of similar sulfonamido-benzoic acids have been studied, revealing their potential in material science for applications that require photochromic and heatproof materials. These compounds exhibit intriguing supramolecular structures due to hydrogen bonding and π···π interactions, which could be useful in designing new materials with specific optical and thermal properties (熊静 et al., 2007).
Eco-Friendly Synthesis
Efforts have been made towards the eco-friendly synthesis of Schiff bases incorporating sulfonamido pharmacophores, demonstrating a commitment to greener chemistry practices. Such methodologies not only provide a sustainable route to these compounds but also open up avenues for their application in various fields, including drug development and environmental sustainability (Jagrut et al., 2012).
Enzyme Inhibition
Studies on heteroaryl sulfonamides, structurally related to this compound, have shown them to be potent EP1 receptor selective antagonists. These findings suggest potential therapeutic applications in conditions where EP1 receptor modulation is beneficial (Naganawa et al., 2006).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
Properties
IUPAC Name |
4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-10-11(2)13(4)17(14(5)12(10)3)24(22,23)19-16-8-6-15(7-9-16)18(20)21/h6-9,19H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSWWPADEATJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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